
1-Butyl-4-chloroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-chloroimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties
Métodos De Preparación
The synthesis of 1-butyl-4-chloroimidazole typically involves the alkylation of 4-chloroimidazole with butyl halides under basic conditions. One common method is the reaction of 4-chloroimidazole with butyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve continuous flow processes to enhance yield and purity. These methods often employ catalysts and optimized reaction conditions to achieve efficient synthesis on a larger scale.
Análisis De Reacciones Químicas
1-Butyl-4-chloroimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazoles.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Butyl-4-chloroimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential as antimicrobial agents, inhibiting the growth of bacteria and fungi.
Medicine: It is explored for its potential as an antihypertensive agent, particularly in the development of angiotensin-converting enzyme (ACE) inhibitors.
Industry: It is used in the synthesis of materials with specific electronic properties, such as conductive polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-butyl-4-chloroimidazole and its derivatives often involves interaction with specific molecular targets. For example, as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. As an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure.
Comparación Con Compuestos Similares
1-Butyl-4-chloroimidazole can be compared with other haloimidazoles such as 1-butyl-4-bromoimidazole and 1-butyl-4-iodoimidazole. These compounds share similar chemical structures but differ in their reactivity and applications due to the different halogen atoms. The chlorine atom in this compound provides a balance between reactivity and stability, making it a versatile compound for various applications.
Similar compounds include:
- 1-Butyl-4-bromoimidazole
- 1-Butyl-4-iodoimidazole
- 1-Butyl-4-fluoroimidazole
Each of these compounds has unique properties that make them suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H11ClN2 |
|---|---|
Peso molecular |
158.63 g/mol |
Nombre IUPAC |
1-butyl-4-chloroimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-4-10-5-7(8)9-6-10/h5-6H,2-4H2,1H3 |
Clave InChI |
IKFHOUWXXJKENT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C(N=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


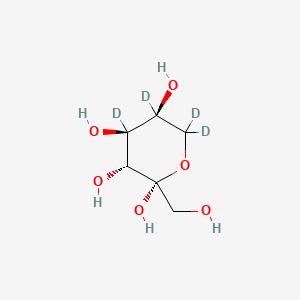
butanedioic acid](/img/structure/B13849820.png)
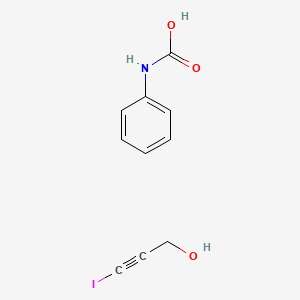

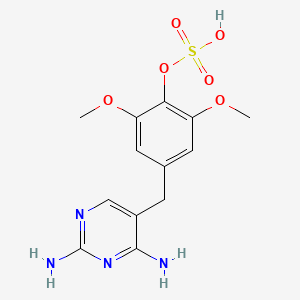
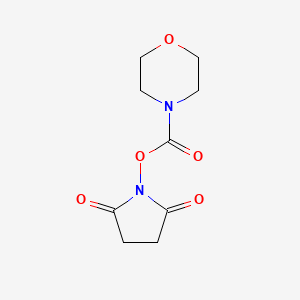
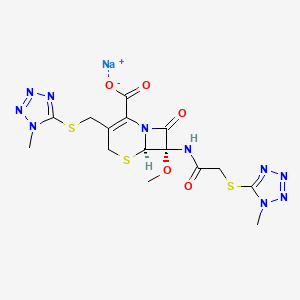
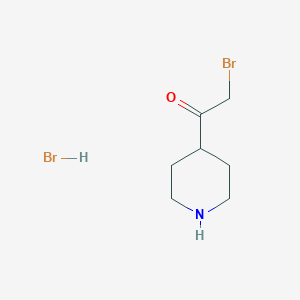
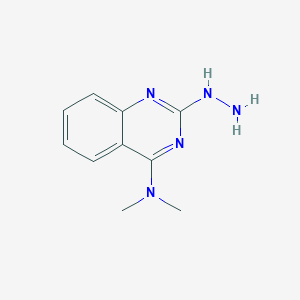
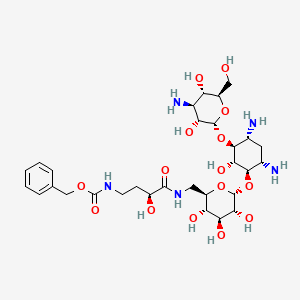

![Tert-butyl 3-[methoxy(methyl)carbamoyl]-5-phenylmethoxyindazole-1-carboxylate](/img/structure/B13849878.png)

![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)
